3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a bromophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, forming the desired cyclohexenone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl compound with different structural features and applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with distinct biological activities.
Uniqueness
3-(4-Bromophenyl)-5-phenylcyclohex-2-en-1-one is unique due to its specific cyclohexenone structure, which imparts distinct chemical reactivity and potential applications. Its combination of a bromophenyl and phenyl group on the cyclohexene ring differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.
Properties
CAS No. |
65609-85-0 |
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Molecular Formula |
C18H15BrO |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C18H15BrO/c19-17-8-6-14(7-9-17)16-10-15(11-18(20)12-16)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2 |
InChI Key |
KQFNBFDHOBXGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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